molecular formula C10H19FN2O2 B1394492 tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate CAS No. 1630815-57-4

tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate

Cat. No. B1394492
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-SFYZADRCSA-N
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Description

“tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 1033718-91-0 . It has a molecular weight of 204.24 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is solid in physical form and should be stored in a refrigerator .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Isomorphous Crystal Structures of Diacetylene Derivatives tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are isomorphous compounds that form a structural family with the formula BocNHCH2CCCCX. These diacetylenes exhibit unique molecular interactions in their crystal structures, such as bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, creating a complex molecular assembly (Baillargeon et al., 2017).

Synthesis and Structural Characterization

Synthesis of Biologically Active Intermediates Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a crucial intermediate in the synthesis of biologically significant compounds like omisertinib (AZD9291). The paper presents a novel and rapid synthetic method for this compound, providing a detailed structural confirmation through MS and 1HNMR, marking its significance in pharmaceutical chemistry (Zhao et al., 2017).

Crystallographic Studies of tert-Butyl Carbazole Derivative The (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized, and its structure was characterized through various spectroscopic methods and X-ray diffraction studies. The molecular conformation, crystal packing, and interactions like hydrogen bonding and π–π stacking were elaborately described, highlighting the compound's structural intricacies (Kant et al., 2015).

Chemical Reactivity and Synthesis

Reactivity of Carbamate Derivatives Two carbamate derivatives were synthesized and structurally characterized, showcasing an interplay of strong and weak hydrogen bonds. The study delved into the molecular environments and interactions experienced by these molecules, highlighting their significance in forming intricate three-dimensional architectures (Das et al., 2016).

Study on Synthesis of tert-Butyl Carbamate (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine. The study provides insights into the step-by-step synthesis process, emphasizing the compound's relevance in organic synthesis (Tang et al., 2014).

Advanced Synthetic Applications

Photoredox-Catalyzed Cascade Reactions A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a novel cascade pathway. This study demonstrates the broad applications of photocatalyzed protocols in constructing diverse amino pyrimidines under mild conditions (Wang et al., 2022).

Safety And Hazards

The compound has the GHS07 pictogram. The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate

CAS RN

1630815-57-4, 1268521-83-0
Record name Carbamic acid, N-[(3R,4S)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4S)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268521-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate
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